molecular formula C10H12N4O2 B196192 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 883455-55-8

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Cat. No.: B196192
CAS No.: 883455-55-8
M. Wt: 220.23 g/mol
InChI Key: MMIRDFLZTSMUQF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyl isocyanate, a compound with a similar structure, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, fusion, or Heck reaction . The exact method would depend on the specific compound and the desired product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and computational chemistry tools . For instance, the structure of a synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule . For instance, azo compounds, which contain a similar dimethylamino group, are known to undergo fast intramolecular charge transfer (ICT) upon light excitation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods . For instance, the density, molecular weight, and boiling point of a compound can be determined .

Scientific Research Applications

  • Preparation and Characterization of Photoactive Polyamides

    DAPTD was used to create novel aliphatic polyamides with potential applications in photoactive materials. These polyamides exhibited inherent viscosities in a specific range and were studied for their fluorimetric properties (Mallakpour & Rafiee, 2007).

  • Microwave-Assisted Rapid Polycondensation Reaction

    DAPTD was involved in a study focusing on the rapid synthesis of polyureas under microwave irradiation, indicating a faster and efficient method compared to conventional solution polycondensation (Mallakpour & Rafiee, 2004).

  • Polymerization with Diisocyanates

    Another study used DAPTD for the polymerization with diisocyanates to form novel aliphatic-aromatic polyureas. This research highlighted the rapid polymerization process and the potential for creating new polyurea materials (Mallakpour & Rafiee, 2003).

  • Antineoplastic Activities and Cytotoxicity

    DAPTD derivatives were found to exhibit potent cytotoxic effects against various murine and human cancer cell lines, suggesting their potential use in cancer research and therapy (Hall et al., 1992).

  • Photocatalytic Degradation Mechanism for Heterocyclic Derivatives

    DAPTD was used as a molecular probe in a study on the degradation of pollutants in water, contributing to the understanding of photocatalytic degradation mechanisms (Guillard et al., 2002).

  • Synthesis of Azo-Containing Polyureas

    DAPTD was synthesized and used to create novel azo-containing polyurea dyes, demonstrating its utility in the development of new polymeric dyes and materials (Mallakpour & Nasr‐Isfahani, 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For instance, some compounds might be hazardous according to the OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields, such as drug manufacturing, cosmetics, textile industries, and material science .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIRDFLZTSMUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635062
Record name 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883455-55-8
Record name 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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